Ethyl 3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 73981-23-4 and a linear formula of C8H12N2O2 . It is typically stored in a sealed, dry environment at room temperature .
Synthesis Analysis
The synthesis of related compounds such as ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate has been achieved under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . Another study reported the synthesis of novel pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.2 . It is a solid or semi-solid or liquid or lump in physical form .Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Researchers have developed efficient methods for synthesizing novel pyrazolo[3,4-b]pyridine derivatives through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis approach has been useful in preparing new N-fused heterocycle products with good to excellent yields, showcasing the compound's utility in generating complex heterocyclic structures which are of interest in pharmaceutical research and materials science (Ghaedi et al., 2015).
Precursors for Condensed Pyrazoles
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Pd-catalyzed cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions further enable the synthesis of various condensed pyrazoles, demonstrating the compound's role in facilitating complex molecular architectures, which can have implications in developing new materials or drugs (Arbačiauskienė et al., 2011).
Regioselective Synthesis under Ultrasound Irradiation
The use of ultrasound irradiation has enabled the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions. This method significantly reduces reaction times and improves yields, illustrating the compound's utility in efficient and sustainable chemical synthesis approaches (Machado et al., 2011).
Structural and Bioactivity Studies
Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized, with its crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations reported. Such studies provide insights into the compound's structural features and potential bioactivity, underscoring its relevance in medicinal chemistry and material sciences (Naveen et al., 2021).
Coordination Polymers and Chiral Structures
Ethyl 3-methyl-1H-pyrazole-4-carboxylate has been used in the synthesis of d10 metal coordination polymers, showcasing the ability to construct chiral and achiral coordination polymers with diverse structural motifs. These polymers have potential applications in catalysis, molecular recognition, and as materials with novel optical properties (Cheng et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXMZCNOHVIDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628500 |
Source
|
Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73981-23-4 |
Source
|
Record name | Ethyl 5-ethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-ethyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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